molecular formula C15H13BrO2 B8260005 Benzyl 2-(3-bromophenyl)acetate

Benzyl 2-(3-bromophenyl)acetate

Cat. No.: B8260005
M. Wt: 305.17 g/mol
InChI Key: ZDAIDQIGCWSGMV-UHFFFAOYSA-N
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Description

Benzyl 2-(3-bromophenyl)acetate is an aromatic ester derivative characterized by a benzyl ester group attached to a 3-bromophenylacetic acid backbone. Its molecular formula is C₁₅H₁₃BrO₂, and it is classified as a miscellaneous compound in synthetic chemistry.

Applications may include its role in Suzuki-Miyaura cross-coupling reactions (as inferred from , where bromophenyl derivatives are used in coupling reactions) and as a precursor in pharmaceutical or agrochemical synthesis .

Properties

IUPAC Name

benzyl 2-(3-bromophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAIDQIGCWSGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 2-(3-bromophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of benzyl bromide and 3-bromophenylacetic acid in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the carboxylate anion, forming the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-bromophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives of this compound, depending on the nucleophile used.

    Oxidation: The major product is 3-bromophenylacetic acid.

    Reduction: The major product is 3-bromophenylethanol.

Scientific Research Applications

Benzyl 2-(3-bromophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is used as a probe to study enzyme mechanisms and receptor interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-bromophenyl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, applications, and biological activities of Benzyl 2-(3-bromophenyl)acetate and its analogs:

Compound Name Substituents/Modifications Molecular Formula CAS Number Key Applications/Findings
This compound Benzyl ester C₁₅H₁₃BrO₂ Not explicitly provided Likely intermediate in cross-coupling reactions; potential use in drug synthesis .
Methyl 2-(3-bromophenyl)acetate Methyl ester C₉H₉BrO₂ 150529-73-0 Intermediate in bromination reactions; precursor to bioactive molecules .
Ethyl 2-(3-bromophenyl)acetate Ethyl ester C₁₀H₁₁BrO₂ Not provided OR1A1 agonist (EC₅₀ = 11.5–24.4 µM); demonstrated dose-dependent receptor activation .
Methyl 2-amino-2-(3-bromophenyl)acetate Amino group at α-position C₉H₁₀BrNO₂ Not provided Versatile building block for pharmaceuticals and agrochemicals; enhances functionalization .
Benzyl (3-bromophenyl)carbamate Carbamate group C₁₄H₁₂BrNO₂ 361337-08-8 Used in specialty chemical synthesis; carbamate group improves stability .
Ethyl 2-(3-(benzyloxy)phenyl)acetate Benzyloxy substituent C₁₇H₁₈O₃ 130604-43-2 Modifies solubility/reactivity; potential use in polymer or material science .

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